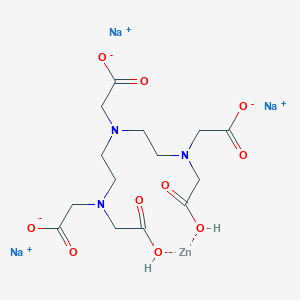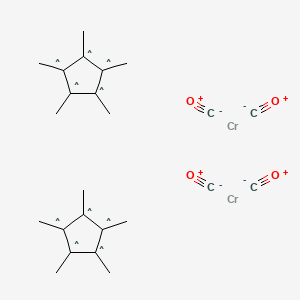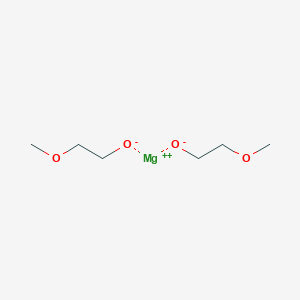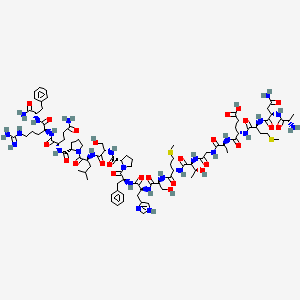![molecular formula C11H19N3O2S B1518520 N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide CAS No. 1153056-62-2](/img/structure/B1518520.png)
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide” is C12H21N3O2S . Its average mass is 271.379 Da and its monoisotopic mass is 271.135437 Da . The InChI Code is 1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3 .
Physical And Chemical Properties Analysis
“N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide” has a density of 1.3±0.1 g/cm3 . Its boiling point is 429.9±41.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.5±3.0 kJ/mol . The flash point is 213.8±27.6 °C . The index of refraction is 1.614 .
Scientific Research Applications
Selective Synthesis of Heterocyclic Sulfonamides
A study demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology was applied to synthesize pyrazole-4-sulfonamides, highlighting its utility in parallel medicinal chemistry for the rapid access to various heterocyclic sulfonyl fluorides (Tucker, Chenard, & Young, 2015).
Gold-catalyzed Domino Aminocyclization
Another research explored a gold(I)-catalyzed cycloisomerization method to prepare 1-substituted 3-sulfonyl-1H-pyrroles from N-substituted N-sulfonyl-aminobut-3-yn-2-ols. This method is notable for its broad applicability across various substrate combinations, suggesting a mechanism involving the activation of the alkyne moiety and subsequent intramolecular nucleophilic addition (Teo, Rao, Koh, & Chan, 2013).
Carbonic Anhydrase Inhibitors
The synthesis of membrane-impermeant low molecular weight sulfonamides possessing selectivity for membrane-bound versus cytosolic carbonic anhydrase isozymes was proposed. This approach aims to reduce undesired side effects by selectively inhibiting specific isozymes, offering a novel strategy for in vivo inhibition of carbonic anhydrase (Scozzafava, Briganti, Ilies, & Supuran, 2000).
Antibacterial Heterocyclic Compounds
Research into synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at creating effective antibacterial agents. This study involved generating a variety of derivatives, demonstrating the potential of these compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
Enantioselective Synthesis
A study developed a facile and efficient method for the enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst. This process led to the preparation of enantioenriched pyrrolidines, showcasing the method's efficacy and potential in synthesizing enantioselective compounds (Zhou, Chen, Tan, & Yeung, 2011).
Safety and Hazards
properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c12-11(5-2-1-3-6-11)9-14-17(15,16)10-4-7-13-8-10/h4,7-8,13-14H,1-3,5-6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSFIKJYEYDJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CNC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)



![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)




![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)